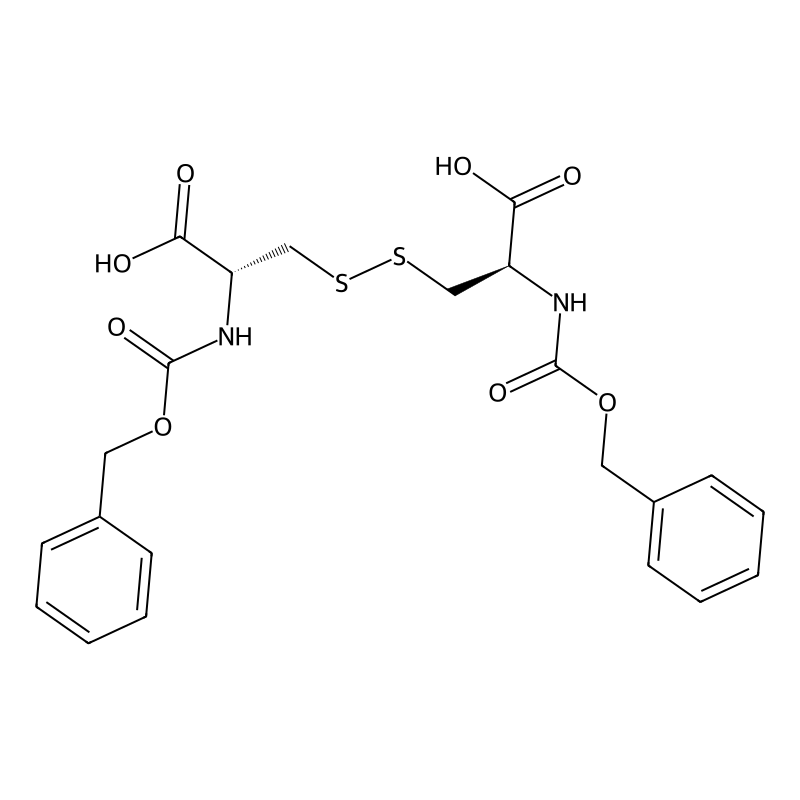(Z-Cys-OH)2

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Synonyms
Canonical SMILES
Isomeric SMILES
Description
Peptide Synthesis
(Z-Cys-OH)2 is a valuable building block in peptide synthesis, particularly for incorporating cysteine residues into peptides. Cysteine plays a crucial role in protein structure and function due to its ability to form disulfide bridges. These bridges contribute to the folding, stability, and activity of proteins.
By using Z-cystine, researchers can introduce cysteine into a peptide chain while protecting the thiol group (SH) from unwanted reactions during synthesis. The Z group can be selectively removed later to reveal the reactive thiol group, allowing for further modifications or disulfide bond formation with other cysteine-containing molecules. PubChem:
Studies on Protein Folding and Disulfide Bond Formation
(Z-Cys-OH)2 can be used as a model molecule to study protein folding and the mechanisms of disulfide bond formation. Researchers can investigate how the presence and placement of disulfide bridges affect protein structure and stability. This knowledge is essential for understanding protein function and developing new therapeutic agents.
For instance, Z-cystine can be employed in studies to understand how enzymes catalyze disulfide bond formation within proteins. By studying these processes, scientists can gain insights into protein folding diseases where disulfide bond formation is disrupted. NCBI Bookshelf:
(Z-Cysteine-OH)₂, also known by its chemical formula C₂₂H₂₄N₂O₈S, is a disulfide compound derived from cysteine, an amino acid pivotal in various biological processes. This compound features two cysteine residues linked by a disulfide bond, which plays a crucial role in maintaining protein structure and function. The molecular weight of (Z-Cysteine-OH)₂ is approximately 508.54 g/mol. It is often utilized in biochemical research due to its redox-active properties and involvement in post-translational modifications of proteins.
(Z-Cysteine-OH)₂ exhibits significant biological activity, particularly in the context of redox signaling and regulation. It is involved in:
- Post-Translational Modifications: The compound plays a role in oxidative post-translational modifications of cysteine residues, which are crucial for regulating various physiological processes including cell proliferation and differentiation .
- Antioxidant Activity: By participating in redox reactions, (Z-Cysteine-OH)₂ helps maintain cellular redox balance and protect against oxidative stress.
- Apoptosis Induction: Some studies suggest that (Z-Cysteine-OH)₂ can induce apoptosis in tumor cells through biochemical pathways that involve oxidative stress .
The synthesis of (Z-Cysteine-OH)₂ typically involves the following methods:
- Chemical Synthesis:
- Cysteine is protected and then oxidized to form the disulfide bond.
- Specific reagents may be used to ensure selectivity during the formation of the disulfide linkage.
- Biotechnological Methods:
- Recombinant DNA technology can be employed to produce this compound using engineered microorganisms that express cysteine synthase enzymes.
- Solid-Phase Peptide Synthesis:
- This method allows for the stepwise assembly of peptide chains, culminating in the formation of disulfide bonds under controlled conditions.
(Z-Cysteine-OH)₂ finds utility across various fields:
- Biochemical Research: It serves as a model compound for studying thiol chemistry and redox biology.
- Drug Development: The compound's ability to modify protein function through redox mechanisms makes it a candidate for developing therapeutic agents targeting oxidative stress-related diseases.
- Diagnostic Tools: Its reactivity with electrophiles can be harnessed to develop probes for detecting oxidative modifications in proteins.
Interaction studies involving (Z-Cysteine-OH)₂ focus on its reactivity with other biomolecules:
- Electrophiles: The compound has been shown to interact with various electrophilic species, impacting cellular signaling pathways.
- Proteins: Research indicates that (Z-Cysteine-OH)₂ can form mixed disulfides with protein thiols, influencing protein function and stability .
Several compounds share structural or functional similarities with (Z-Cysteine-OH)₂. Here are some notable examples:
| Compound Name | Structure/Functionality | Unique Features |
|---|---|---|
| Cysteine | Amino acid precursor to glutathione | Essential for protein synthesis |
| Cysteine Sulfinic Acid | Oxidation product of cysteine | More stable than cysteine; involved in signaling |
| Glutathione | Tripeptide antioxidant | Plays a key role in detoxification |
| N-Acetylcysteine | Cysteine derivative used as a mucolytic agent | Known for its antioxidant properties |
(Z-Cysteine-OH)₂ is unique due to its specific disulfide structure and its role in redox signaling compared to these similar compounds. Its dual functionality as both a nucleophile and an electrophile sets it apart in biochemical applications.








